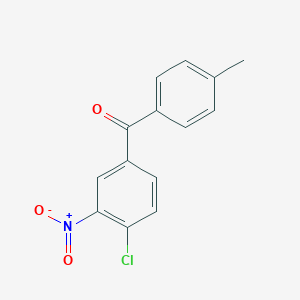

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

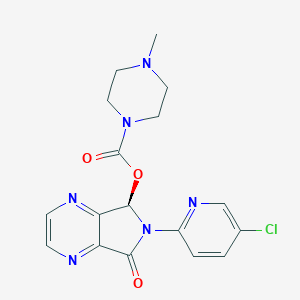

The compound of interest, (4-Chloro-3-nitrophenyl)(p-tolyl)methanone, is a benzophenone derivative characterized by the presence of a chloro and a nitro group on the benzene ring, which is further connected to a p-tolyl group through a methanone linkage. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to (4-Chloro-3-nitrophenyl)(p-tolyl)methanone.

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves the reaction of thiosemicarbazides with chloroacetone or omega-bromoacetophenone in a methanolic medium, sometimes in the presence of anhydrous CH3COONa or N(C2H5)3 . These methods could potentially be adapted for the synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing details such as crystal system, space group, and unit cell parameters . These studies often uncover features like intramolecular hydrogen bonds or discrepancies in bond lengths, which are crucial for understanding the stability and reactivity of the molecule. The molecular structure of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone could be expected to exhibit similar characteristics when analyzed using these techniques.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives is influenced by the substituents on the benzene rings. The presence of electron-withdrawing groups such as chloro and nitro can affect the outcome of reactions like hydrolysis, as seen in the basic and acidic hydrolysis of compounds studied in the papers . Spectroscopic measurements, including UV, IR, and NMR, have been reported to characterize the products of these reactions, which could be indicative of the types of chemical transformations that (4-Chloro-3-nitrophenyl)(p-tolyl)methanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are often determined by their molecular structure. The orthorhombic crystal system and the presence of intramolecular hydrogen bonds can influence the compound's melting point, solubility, and stability . The electronic properties, such as absorption in the UV region, are affected by the presence of nitro and chloro groups, which can be studied through spectroscopic techniques . These properties are essential for understanding the behavior of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone in various environments and for its potential applications in pharmaceuticals or materials science.

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

- (4-Chloro-3-nitrophenyl)(p-tolyl)methanone and similar compounds have been analyzed for their crystal and molecular structures. A study by Lakshminarayana et al. (2009) focused on the crystal structure of a related compound, providing detailed insights into its molecular geometry and intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

- Research by Bielak and Biliński (1990) explored the chemical reactions and properties of similar compounds. They investigated reactions with chloroacetone and omega-bromoacetophenone, analyzing the resulting compounds' UV and IR spectroscopic properties (Bielak & Biliński, 1990).

Role in Clathrate Formation

- A study by Eto et al. (2011) on related compounds, such as (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, revealed their role in clathrate formation with benzene. This study highlighted the importance of edge-to-face interactions between aromatic rings in such processes (Eto et al., 2011).

Applications in Synthesis and Drug Development

- Research by Gopal et al. (2012) demonstrated the use of similar compounds in synthesizing key intermediates for drug development, particularly for anti-arrhythmic drugs. This highlights the compound's relevance in pharmaceutical research (Gopal et al., 2012).

Solid-Liquid Phase Equilibrium Research

- A study by Li et al. (2019) on similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, examined their solid-liquid phase equilibrium in various solvents. This research is vital for understanding the physical properties and applications of these compounds in different environments (Li et al., 2019).

Zukünftige Richtungen

The future directions for the study of “(4-Chloro-3-nitrophenyl)(p-tolyl)methanone” could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the interest in similar compounds for their antiviral activity , this compound could also be evaluated for such properties.

Wirkmechanismus

Target of Action

This compound is a benzophenone derivative , and benzophenones are known to interact with a variety of biological targets, including enzymes and receptors.

Result of Action

As a benzophenone derivative, it is used in the preparation of nitrogen-containing heterocycles , which suggests it may have a role in synthetic chemistry.

Eigenschaften

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCRGBZPAADXJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356967 |

Source

|

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone | |

CAS RN |

40306-24-9 |

Source

|

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)